(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole
Overview
Description
Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is characterized by its sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of derivatives was started from S-proline via a chloroacetylation followed by an amidation of its carboxylate group and a final dehydration .
Molecular Structure Analysis
The molecular structure of pyrrolidine compounds is characterized by a five-membered ring with a nitrogen atom .
Chemical Reactions Analysis
Pyrrolidine compounds are used in various chemical reactions, including photocatalyzed decarboxylative coupling and Friedel-Crafts alkylation reactions .
Physical And Chemical Properties Analysis
Pyrrolidine compounds have unique physicochemical parameters compared to their parent aromatic pyrrole and cyclopentane .
Scientific Research Applications
-
Asymmetric Aldol Reaction in Water–Ethanol Solvent
- Application : An “(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole” organocatalyst has been prepared in the form of a monolithic column for the asymmetric aldol reaction in water–ethanol solvent .
- Method : The organocatalyst was prepared through the radical copolymerization of a styryl-functionalized pyrrolidinyl-tetrazole derivative, styrene, and divinylbenzene in the presence of porogens (dodecanol and toluene) .
- Results : The flow regime contributes to preserve the activity of the pyrrolidinyl-tetrazole catalyst over time (5 days on stream) with an almost twofold increase in productivity moving from batch to flow conditions .
-
Flow Microreactor for Asymmetric Aldol Reaction
- Application : “(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole” is used as an organocatalyst in a monolithic flow microreactor for the asymmetric aldol reaction in water–ethanol solvent .
- Method : The organocatalyst is prepared in the form of a monolithic column through the radical copolymerization of a styryl-functionalized pyrrolidinyl-tetrazole derivative, styrene, and divinylbenzene in the presence of porogens (dodecanol and toluene) .
- Results : The flow regime contributes to preserve the activity of the pyrrolidinyl-tetrazole catalyst over time (5 days on stream) with an almost twofold increase in productivity moving from batch to flow conditions .
-
Thianthrenation-Enabled Pyrrolidin-2-yl and Tetrahydrofuran-2-yl Methylation of (Hetero)Arenes
- Application : “(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole” is used in the thianthrenation-enabled pyrrolidin-2-yl and tetrahydrofuran-2-yl methylation of (hetero)arenes .
- Method : The specific method of application is not provided in the source .
- Results : The results or outcomes of the application are not provided in the source .
-
Asymmetric Aldol Reaction in Water–Ethanol Solvent
- Application : An “(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole” organocatalyst has been prepared in the form of a monolithic column for the asymmetric aldol reaction in water–ethanol solvent .
- Method : The organocatalyst was prepared through the radical copolymerization of a styryl-functionalized pyrrolidinyl-tetrazole derivative, styrene, and divinylbenzene in the presence of porogens (dodecanol and toluene) .
- Results : The flow regime contributes to preserve the activity of the pyrrolidinyl-tetrazole catalyst over time (5 days on stream) with an almost twofold increase in productivity moving from batch to flow conditions .
-
Thianthrenation-Enabled Pyrrolidin-2-yl and Tetrahydrofuran-2-yl Methylation of (Hetero)Arenes
- Application : “(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole” is used in the thianthrenation-enabled pyrrolidin-2-yl and tetrahydrofuran-2-yl methylation of (hetero)arenes .
- Method : The specific method of application is not provided in the source .
- Results : The results or outcomes of the application are not provided in the source .
Future Directions
The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Medicinal chemists can explore the pharmacophore space efficiently due to the sp3-hybridization of the pyrrolidine ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
5-[(2S)-pyrrolidin-2-yl]-2H-tetrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5/c1-2-4(6-3-1)5-7-9-10-8-5/h4,6H,1-3H2,(H,7,8,9,10)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHYQIQIENDJER-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NNN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=NNN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460774 | |
Record name | (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30460774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole | |
CAS RN |
33878-70-5 | |
Record name | (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30460774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(-)-5-(2-Pyrrolidinyl)-1H-tetrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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